

Technical Guide: 2-Chloro-5-iodotoluene (CAS No. 116632-41-8)

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Compound of Interest

Compound Name: 2-Chloro-5-iodotoluene

Cat. No.: B057329

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Chloro-5-iodotoluene**, a key halogenated hydrocarbon intermediate used in organic synthesis and drug discovery.

Core Properties and Specifications

2-Chloro-5-iodotoluene is a disubstituted toluene derivative utilized as a building block in the synthesis of more complex molecular architectures. Its physical and chemical properties are summarized below.

Physical and Chemical Properties

The key physical and chemical data for **2-Chloro-5-iodotoluene** are presented in Table 1. This compound is typically a colorless to yellow liquid or a low-melting solid, depending on purity and ambient temperature.[\[1\]](#)

Property	Value	Reference(s)
CAS Number	116632-41-8	[2] [3] [4] [5]
Molecular Formula	C ₇ H ₆ ClI	[2] [3] [5] [6]
Molecular Weight	252.48 g/mol	[2] [3] [5] [6]
Boiling Point	239 °C (lit.), 242.4 °C	[1] [2] [3] [4]
Melting Point	10 °C	[1]
Density	1.81 g/mL at 25 °C (lit.)	[1] [2] [4]
Refractive Index	n _{20/D} 1.624 (lit.)	[1] [2] [4]
Appearance	Colorless to yellow liquid; brown to dark brown low melting solid	[1]
Purity	≥95-98%	[2] [5] [7]

Structural Information

Identifier	Value	Reference(s)
Synonyms	1-Chloro-4-iodo-2- methylbenzene	
InChI Key	MMBDKGFWRIYSRD- UHFFFAOYSA-N	[2]
SMILES	Cc1cc(I)ccc1Cl	[2]

Safety and Handling

2-Chloro-5-iodotoluene is classified as an irritant.[\[2\]](#) Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask or respirator, should be used when handling this chemical.[\[2\]](#)

Safety Data	Value	Reference(s)
Signal Word	Warning	[2]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2]
Precautionary Codes	P261, P264, P271, P280, P302+P352, P305+P351+P338	[2] [8]
Flash Point	110 °C / 230 °F (closed cup)	[2] [4]
Storage Temperature	2-8°C (protect from light) or 10-25°C	[1] [3]
Target Organs	Respiratory system	[2]

Applications in Synthesis and Drug Discovery

2-Chloro-5-iodotoluene serves as a critical intermediate in the synthesis of pharmaceuticals and advanced organic materials.[\[6\]](#) Its primary utility lies in its capacity to participate in cross-coupling reactions, where the iodo- and chloro-substituents provide orthogonal reactivity.

The compound is a precursor for the synthesis of various complex molecules, including:

- 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine, a scaffold used in the development of novel aromatase inhibitors.[\[2\]](#)
- 3-(4'-chloro-3'-tolyl)thiophene.[\[1\]](#)[\[2\]](#)
- Bromomethyl-2-chloro-5-iodobenzene.[\[1\]](#)[\[2\]](#)

While one commercial source suggests **2-Chloro-5-iodotoluene** itself may act as an estrogen receptor antagonist and aromatase inhibitor, the predominant body of scientific literature indicates that its derivatives are the biologically active agents.[\[2\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#) Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for treating

hormone-dependent breast cancer.[9][10] The use of **2-Chloro-5-iodotoluene** to build precursors for these inhibitors highlights its importance in medicinal chemistry.[2]

Experimental Protocols

The following sections describe generalized experimental methodologies relevant to the synthesis and use of **2-Chloro-5-iodotoluene**. These are illustrative protocols and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of **2-Chloro-5-iodotoluene** via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[6][8][11] This protocol outlines the synthesis of **2-Chloro-5-iodotoluene** from 4-chloro-3-methylaniline.

Methodology:

- **Diazotization:**
 - Dissolve 4-chloro-3-methylaniline (1.0 eq) in a cold aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄).
 - Cool the mixture to 0-5 °C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.
 - Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
- **Iodination (Displacement):**
 - In a separate flask, dissolve potassium iodide (KI) (1.2-1.5 eq) in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases, ensuring the complete decomposition of the diazonium salt.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Add a solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any remaining iodine.
 - Extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
 - Wash the combined organic layers with water and then with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the resulting crude oil by vacuum distillation to yield pure **2-Chloro-5-iodotoluene**.

Use in Suzuki-Miyaura Cross-Coupling

2-Chloro-5-iodotoluene is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, typically reacting at the more labile carbon-iodine bond.^[12] This allows for the selective formation of a new carbon-carbon bond.

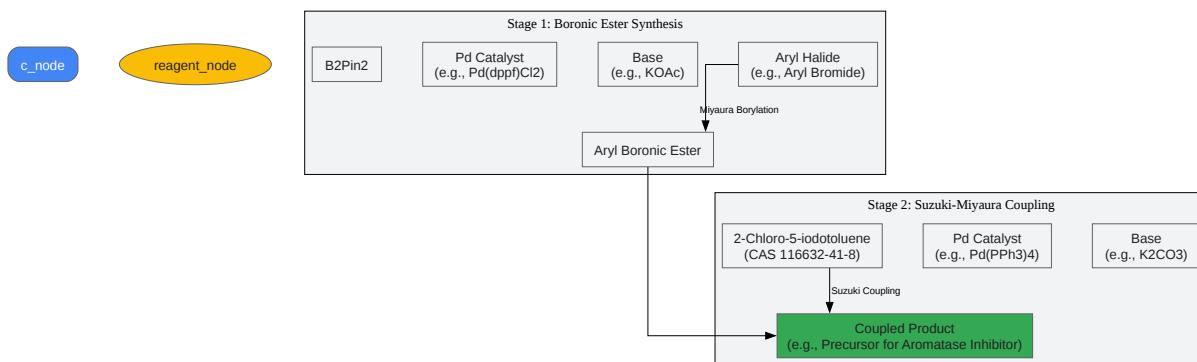
Methodology:

- Reaction Setup:
 - To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add **2-Chloro-5-iodotoluene** (1.0 eq), the desired arylboronic acid or arylboronic ester (1.1-1.5 eq), and a base such as K_2CO_3 or K_3PO_4 (2.0-3.0 eq).^{[4][13]}
 - Add a palladium catalyst, for example, $\text{Pd}(\text{PPh}_3)_4$ (tetrakis(triphenylphosphine)palladium(0)) (0.01-0.05 eq).^[14]
 - Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.^[4]

- Reaction Execution:
 - Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.[4]
 - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with water and extract with an organic solvent like ethyl acetate.[13]
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over an anhydrous drying agent.
 - Filter and remove the solvent in vacuo.
 - Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[13]

Visualized Workflow and Pathways Synthetic Utility in Cross-Coupling Reactions

The primary application of **2-Chloro-5-iodotoluene** is as a building block in multi-step syntheses. The diagram below illustrates a typical two-stage synthetic workflow where an aryl halide is first converted to a boronic ester, which then participates in a Suzuki coupling reaction with **2-Chloro-5-iodotoluene** to form a biaryl product, a common structural motif in drug candidates.



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Caption: Generalized workflow for synthesizing biaryl compounds using **2-Chloro-5-iodotoluene**.

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